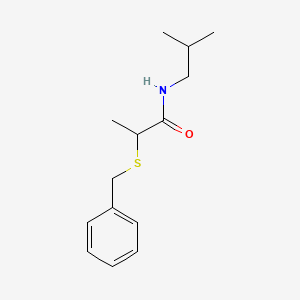

2-(benzylthio)-N-isobutylpropanamide

Description

2-(Benzylthio)-N-isobutylpropanamide is a sulfur-containing organic compound characterized by a propanamide backbone substituted with a benzylthio group at the 2-position and an isobutyl group at the nitrogen atom.

Properties

IUPAC Name |

2-benzylsulfanyl-N-(2-methylpropyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NOS/c1-11(2)9-15-14(16)12(3)17-10-13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEUHFKZNPDCCIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C(C)SCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(benzylthio)-N-isobutylpropanamide with two structurally related compounds identified in the evidence:

Key Differences and Implications

Benzylthio vs. Benzothiazole: The target compound’s benzylthio group introduces a sulfur atom capable of redox reactions (e.g., disulfide formation) or nucleophilic interactions, which are absent in the benzothiazole-containing analog . Benzothiazoles, however, are aromatic heterocycles known for their electron-deficient rings, enabling strong interactions with biological targets like enzymes or receptors. This distinction may lead to divergent pharmacological profiles.

Benzylthio vs. Amino Group: Replacing the benzylthio group with an amine (as in the hydrochloride salt ) drastically alters polarity.

In contrast, the target compound’s simpler isobutyl group balances lipophilicity and steric hindrance.

Hypothetical Research Findings

- Solubility and Bioavailability: The hydrochloride salt likely exhibits superior aqueous solubility compared to the neutral, lipophilic target compound. This property could make the amino analog more suitable for intravenous formulations, while the benzylthio variant may excel in oral delivery.

- Reactivity : The benzylthio group’s susceptibility to oxidation could limit the target compound’s stability under oxidative conditions, necessitating formulation adjustments. In contrast, the benzothiazole analog may exhibit greater stability due to its aromatic system.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.